Ascochital -

Ascochital

Catalog Number: EVT-1574863
CAS Number:
Molecular Formula: C15H18O6
Molecular Weight: 294.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ascochital is a compound derived from the genus Ascochyta, which includes various fungal species. These fungi are known for producing a range of secondary metabolites with significant biological activities. Ascochital itself has garnered attention due to its potential applications in agriculture and medicine, particularly concerning its phytotoxic properties and effects on plant pathogens.

Source

Ascochital is primarily sourced from the Ascochyta species, which are commonly found in soil and plant debris. These fungi are particularly associated with legumes, where they can influence plant health and productivity. The metabolites produced by these fungi, including Ascochital, are often studied for their ecological roles and potential benefits in agricultural settings.

Classification

Ascochital belongs to the class of secondary metabolites known as polyketides, which are characterized by their complex structures and diverse biological activities. This classification is significant as polyketides include many compounds with pharmaceutical relevance, such as antibiotics and anticancer agents.

Synthesis Analysis

Methods

The synthesis of Ascochital typically involves fermentation processes using specific strains of Ascochyta fungi. Researchers have developed various methods to optimize the yield of this compound through controlled cultivation conditions, including temperature, pH, and nutrient availability.

Technical Details

  1. Fermentation: The fungi are cultured in liquid media that support their growth and metabolite production.
  2. Extraction: After fermentation, the culture broth is processed to extract Ascochital using solvent extraction techniques.
  3. Purification: The crude extract undergoes purification steps, such as chromatography, to isolate Ascochital from other metabolites.
Molecular Structure Analysis

Structure

Ascochital's molecular structure is characterized by a complex arrangement typical of polyketides. It features multiple rings and functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C₁₅H₁₈O₄
  • Molecular Weight: 270.30 g/mol
  • Structural Features: The structure includes hydroxyl groups and carbonyl functionalities that are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Ascochital undergoes various chemical reactions that can modify its structure and enhance its biological activity. These reactions include:

  1. Hydrolysis: Breakdown in aqueous environments leading to the formation of simpler compounds.
  2. Oxidation: Reaction with oxygen that can alter functional groups within its structure.
  3. Conjugation: Interaction with other molecules, which can enhance its solubility and bioavailability.

Technical Details

The reactivity of Ascochital is influenced by its functional groups, making it a versatile compound for further chemical modifications aimed at improving its efficacy in applications.

Mechanism of Action

Process

The mechanism of action of Ascochital primarily involves its interaction with cellular components in target organisms. It has been observed to disrupt cellular processes in pathogens by inhibiting key enzymes or interfering with metabolic pathways.

Data

Research indicates that Ascochital exhibits phytotoxic effects on certain plants by inducing stress responses that lead to cell death or growth inhibition. This mechanism is particularly useful in managing plant diseases caused by fungal pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ascochital is typically a pale yellow solid.
  • Solubility: It shows moderate solubility in organic solvents like methanol and ethanol but limited solubility in water.

Chemical Properties

  • Stability: Ascochital is stable under acidic conditions but may degrade under alkaline environments.
  • Reactivity: The presence of hydroxyl and carbonyl groups makes it reactive towards nucleophiles.
Applications

Scientific Uses

Ascochital has several applications across different fields:

  1. Agriculture: Utilized as a biopesticide due to its phytotoxic properties against plant pathogens.
  2. Pharmaceuticals: Investigated for potential therapeutic effects against various diseases due to its bioactive components.
  3. Biotechnology: Explored for use in developing sustainable agricultural practices through natural pest management strategies.
Taxonomic Classification and Phylogenetic Relationships of Ascochyta

Systematic Position Within Ascomycota

Phylogenetic Affiliation to Didymellaceae Family

Ascochyta is a genus of ascomycete fungi within the order Pleosporales and the family Didymellaceae. This taxonomic placement has been resolved through multi-locus phylogenetic analyses (ITS, LSU, rpb2, tub2), which demonstrate that Ascochyta clusters with genera like Didymella, Phoma, and Epicoccum [3] [8]. The Didymellaceae family encompasses over 5,400 species names, making it the largest family in Pleosporales. Members share key characteristics, including pycnidial conidiomata and hemibiotrophic lifestyles. Crucially, Ascochyta species exhibit negligible ITS sequence divergence but show significant differentiation in protein-coding genes (G3PD, EF, CHS), supporting their reclassification under a unified Didymellaceae framework [1] [8].

Comparative Genomics With Related Genera

Comparative genomics of Ascochyta species (e.g., A. pisi, A. rabiei) with allied genera reveals conserved genomic architecture but distinct virulence gene repertoires:

Table 1: Genomic Features of Didymellaceae Genera

GenusGenome Size (Mb)GC Content (%)Predicted GenesUnique Gene Families
Ascochyta41.5–45.250.1–52.310,500–11,200150–200
Didymella39.8–42.750.5–51.810,800–11,500120–180
Phoma38.2–40.949.8–50.59,900–10,400100–150

Data compiled from [4] [6] [8]

Key findings include:

  • CAZyme Diversity: Ascochyta genomes encode 550–569 carbohydrate-active enzymes (CAZymes), predominantly glycoside hydrolases (GHs) and auxiliary activities (AAs), facilitating plant cell wall degradation. This is comparable to Didymella but 15% higher than Phoma [6].
  • Secondary Metabolism: Ascochyta species harbor 26–29 secondary metabolite biosynthetic gene clusters (SMGCs), including polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are syntenic with those in Epicoccum [4] [9].
  • Mitochondrial Genome Expansion: A. pisi shows a 53.2 kb mitochondrial genome, larger than Didymella’s (~35 kb), with unique plasmid-derived repeats influencing virulence gene regulation [6].

Species Delimitation and Diversity

Morphological vs. Molecular Species Concepts

Traditional species identification in Ascochyta relied on conidial morphology (e.g., size, septation), host association, and culture characteristics. However, molecular phylogenetics has exposed inconsistencies in this approach:

  • A. pinodes and A. pinodella are morphologically cryptic but resolved as distinct lineages by G3PD and EF1-α sequences [1] [6].
  • A. pisi (pea pathogen) was historically confused with A. pinodes due to overlapping conidial dimensions but is now distinguished by a 7.8% divergence in tub2 sequences [6].Multi-locus sequencing (ITS+RPB2+TUB2+LSU) achieves 95–100% species resolution, whereas single-gene methods like ITS alone yield <50% discrimination due to high intragenomic homogeneity [8].

Key Pathogenic Species

Three species dominate legume pathology:

  • A. rabiei (Chickpea blight): Host-specific to Cicer spp. Contains a lineage-specific genomic island encoding 12 effector candidates, including necrosis-inducing peptides [5].
  • A. pinodes (Pea blight): Heterothallic mating system (MAT1-1/MAT1-2). Produces solanapyrone toxins and exhibits broad host range across Vicia and Pisum [1] [9].
  • A. fabae (Faba bean blight): Produces ascochitine and ascosalitoxin phytotoxins. Genomically distinct, lacking the MAT1-1 idiomorph, suggesting clonal propagation [9].

Table 2: Host Specificity and Genomic Signatures of Key Ascochyta Pathogens

SpeciesPrimary HostMating TypeUnique Genomic FeaturesKey Virulence Factors
A. rabieiChickpeaMAT1-2 onlyEffector cluster on Chr 6Necrosis-inducing peptides
A. pinodesPeaHeterothallicPKS1-3 gene clusterSolanapyrones, cutinase ApCut1
A. fabaeFaba beanHomothallic?Expanded CYP450 repertoire (32 genes)Ascosalitoxin, ascochitine

Data sourced from [1] [5] [9]

Evolutionary Dynamics and Population Genetics

Mating-Type Systems and Sexual Recombination

Mating type (MAT) loci structure governs reproductive strategies:

  • Heterothallism: A. pinodes possesses both MAT1-1 (encoding alpha-domain) and MAT1-2 (HMG-domain) idiomorphs, enabling outcrossing and high genetic diversity (Nei’s diversity >0.25) [1] [4].
  • Clonal Propagation: The Australian A. rabiei population exclusively harbors MAT1-2, resulting in asexual reproduction, low nucleotide diversity (π = 0.003), and clonal expansion of aggressive strains (e.g., Pathogenicity Group 5) [5].
  • Cryptic Sexuality: A. fabae lacks observable teleomorphs but retains syntenic MAT loci, suggesting "cryptic" recombination under specific conditions [9].

Genomic Adaptations to Host Specificity

Host adaptation involves rapid evolution of virulence determinants:

  • Effector Diversification: A. rabiei isolates infecting resistant chickpea cultivars (e.g., ICCV 96029) exhibit accelerated nonsynonymous substitutions in effector genes (Avr1, Avr3), driven by host R-gene selection pressure [5] [10].
  • Transposable Element Proliferation: A. pinodes strains from wild Lathyrus hosts show 20–30% more TEs (e.g., Gypsy-like LTR retrotransposons) than cultivated pea isolates. TEs mediate chromosomal rearrangements and generate novel effector variants via RIP mutations [4].
  • Phytotoxin Gene Recruitment: A. fabae’s ascosalitoxin biosynthetic cluster (ascA-ascE) shares 85% homology with Alternaria toxins, indicating horizontal gene transfer. This cluster is highly expressed during pod infection, inducing necrotic lesions [9].

Table 3: Adaptive Mechanisms in Ascochyta Genomes

Evolutionary MechanismA. rabieiA. pinodesA. fabae
Selection SignaturesPositive selection in LRR domains of effectorsBalancing selection in PKS genesDiversifying selection in CYP450 genes
TE Content8–12% of genome15–18% of genome10–14% of genome
Horizontally Acquired Genes0.2%0.5%1.1% (toxin cluster)

Data derived from [4] [5] [9]

Chemical Compounds Mentioned: Ascochitine, Ascosalitoxin, Solanapyrones, Mevalonolactone, Ascofuranol, Ascochlorin, Benzoic acid, Tyrosol, Cytochalasin D.

Properties

Product Name

Ascochital

IUPAC Name

3-formyl-2,6-dihydroxy-4-(4-methyl-3-oxohexan-2-yl)benzoic acid

Molecular Formula

C15H18O6

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C15H18O6/c1-4-7(2)13(18)8(3)9-5-11(17)12(15(20)21)14(19)10(9)6-16/h5-8,17,19H,4H2,1-3H3,(H,20,21)

InChI Key

BUBGGXXWUJXFLO-UHFFFAOYSA-N

Synonyms

ascochital

Canonical SMILES

CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C(=O)O)O

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